Ethyl 2-[1-(benzenesulfonyl)-3-oxopiperazin-2-yl]acetate
Description
Ethyl 2-[1-(benzenesulfonyl)-3-oxopiperazin-2-yl]acetate is a piperazine-derived compound characterized by a benzenesulfonyl group at the 1-position and an ester-functionalized acetate moiety at the 2-position of the 3-oxopiperazine ring.
Properties
IUPAC Name |
ethyl 2-[1-(benzenesulfonyl)-3-oxopiperazin-2-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5S/c1-2-21-13(17)10-12-14(18)15-8-9-16(12)22(19,20)11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYICDAFJXEQMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C(=O)NCCN1S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[1-(benzenesulfonyl)-3-oxopiperazin-2-yl]acetate typically involves the reaction of benzenesulfonyl chloride with piperazine, followed by the introduction of an ethyl acetate group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Step 1: Reaction of benzenesulfonyl chloride with piperazine in the presence of a base.
Step 2: Introduction of the ethyl acetate group through esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[1-(benzenesulfonyl)-3-oxopiperazin-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The benzenesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 2-[1-(benzenesulfonyl)-3-oxopiperazin-2-yl]acetate is a synthetic organic compound with potential applications in medicinal chemistry. It consists of an ethyl acetate moiety linked to a piperazine derivative substituted with a benzenesulfonyl group.
Scientific Research Applications
- Drug Development The unique structure of this compound makes it a candidate for pharmacological studies, particularly in drug development. Research into similar compounds suggests that modifications in the structure can significantly affect potency and selectivity against specific biological targets.
- Synthesis and Chemical Reactions This compound can be synthesized through various organic reactions involving piperazine derivatives and ethyl acetate. The presence of the benzenesulfonyl group enhances its reactivity and solubility, making it suitable for further chemical modifications or biological testing. this compound can undergo various chemical reactions due to its functional groups, with each reaction type requiring specific conditions (e.g., temperature, solvent) to optimize yield and selectivity. Monitoring these reactions through chromatographic methods ensures the desired products are obtained.
- Interactions within Biological Systems The mechanism of action for this compound primarily relates to its interactions within biological systems.
Mechanism of Action
The mechanism of action of Ethyl 2-[1-(benzenesulfonyl)-3-oxopiperazin-2-yl]acetate involves its interaction with specific molecular targets. The benzenesulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Sulfonyl vs. Acyl Groups
- Sulfonyl Derivatives: The benzenesulfonyl group (present in the target compound and its chloro-substituted analogs) introduces strong electron-withdrawing effects, enhancing stability toward nucleophilic attack.
- Acyl Derivatives : Substitution with acetyl or chloroacetyl groups reduces steric hindrance and molecular weight, which may improve solubility but decrease metabolic stability .
Halogen Substitution Effects
- Chlorine Position : Para-chloro substitution (e.g., CAS 318288-68-5) is associated with improved pharmacokinetic profiles compared to ortho-substituted analogs due to reduced steric clashes .
Biological Activity
Ethyl 2-[1-(benzenesulfonyl)-3-oxopiperazin-2-yl]acetate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound consists of an ethyl acetate moiety linked to a piperazine derivative with a benzenesulfonyl group, which enhances its reactivity and solubility, making it a promising candidate for pharmacological studies.
Chemical Structure and Properties
The compound has the following chemical formula: C14H18N2O5S, with a CAS number of 318288-70-9. The structural representation highlights the piperazine ring and the sulfonyl substitution, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C14H18N2O5S |
| Molecular Weight | 306.37 g/mol |
| CAS Number | 318288-70-9 |
| Physical Form | Solid |
| Purity | 90% |
Synthesis
The synthesis of this compound typically involves several steps, including the reaction of piperazine derivatives with ethyl acetate under controlled conditions. Analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
Research indicates that this compound may exert its biological effects through multiple mechanisms. The presence of the piperazine ring allows for interaction with various biological targets, potentially influencing receptor binding or enzyme activity. Structural modifications can significantly affect its potency and selectivity against specific biological targets.
Antimicrobial Activity
Studies have shown that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives containing sulfonamide groups have been documented to possess significant antibacterial activity against various strains of bacteria, including resistant strains . This suggests that the compound may also have potential as an antimicrobial agent.
Anticancer Potential
There is emerging evidence that piperazine derivatives can demonstrate anticancer properties. This compound's structural characteristics may contribute to its ability to inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest mechanisms . Further research is needed to elucidate these effects specifically for this compound.
Case Studies
Recent studies have focused on the biological evaluation of similar compounds. For example, a study published in the Journal of Medicinal Chemistry explored various piperazine derivatives and their interactions with cellular targets, highlighting their potential therapeutic applications in treating infections and cancer .
Example Case Study
A notable case study involved testing a related compound's efficacy against Pseudomonas aeruginosa, revealing promising results in inhibiting bacterial growth, which could be extrapolated to suggest similar efficacy for this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
